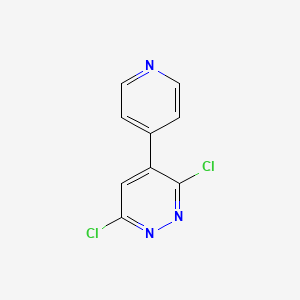

3,6-Dichloro-4-(pyridin-4-YL)pyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-4-pyridin-4-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3/c10-8-5-7(9(11)14-13-8)6-1-3-12-4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEFKPDASJTVDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=NN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611213 | |

| Record name | 3,6-Dichloro-4-(pyridin-4-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202931-70-2 | |

| Record name | 3,6-Dichloro-4-(pyridin-4-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,6-Dichloro-4-(pyridin-4-YL)pyridazine: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, synthesis, physicochemical properties, and its emerging role as a privileged scaffold in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering both foundational knowledge and practical insights.

Introduction: The Pyridazine Core in Medicinal Chemistry

Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals. Among these, the pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, has garnered considerable attention for its unique physicochemical properties.[1] The arrangement of the nitrogen atoms imparts a distinct electronic character, influencing the molecule's polarity, solubility, and ability to engage in specific interactions with biological targets.[2] The pyridazine scaffold is a key component in a number of approved drugs and is being actively investigated for a wide range of therapeutic applications, including oncology and neurodegenerative diseases.[3]

The subject of this guide, 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, combines the pyridazine core with a pyridine ring, another crucial heterocycle in drug design. The two chlorine atoms on the pyridazine ring serve as versatile synthetic handles, allowing for further functionalization and the exploration of structure-activity relationships (SAR). This strategic combination of structural motifs makes it a highly attractive building block for the synthesis of complex and biologically active molecules.

Chemical Structure and Properties

The chemical structure of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine is characterized by a central pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and a pyridin-4-yl group at position 4.

Molecular Formula: C₉H₅Cl₂N₃

Molecular Weight: 226.06 g/mol

CAS Number: 202931-70-2[4]

The presence of the electron-withdrawing chlorine atoms and the nitrogen-containing heterocyclic rings significantly influences the compound's electronic properties and reactivity. The pyridine ring introduces an additional site for potential hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition by biological targets.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | Likely a solid at room temperature. | The planar, rigid structure and the presence of polar functional groups would favor a crystalline solid state. |

| Melting Point | Expected to be relatively high. | Aromatic heterocycles with multiple halogen substituents, such as 3,6-dichloro-4-methylpyridazine (mp 86-88 °C), often have elevated melting points.[5] |

| Solubility | Sparingly soluble in water, more soluble in polar organic solvents (e.g., DMSO, DMF, methanol). | The heterocyclic nitrogen atoms can act as hydrogen bond acceptors, but the overall molecule is largely nonpolar. |

| Chemical Stability | Stable under normal laboratory conditions. | The aromatic nature of both heterocyclic rings confers a degree of stability. However, it may be sensitive to strong acids, bases, and nucleophiles, particularly at elevated temperatures. |

Synthesis of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine

The most logical and widely employed synthetic route to 3,6-Dichloro-4-(pyridin-4-YL)pyridazine is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of C-C bonds between aryl or heteroaryl halides and boronic acids or their esters.

The key starting materials for this synthesis are:

-

3,6-Dichloropyridazine: A commercially available and relatively inexpensive building block.

-

Pyridine-4-boronic acid: Also commercially available.

Synthesis of the Starting Material: 3,6-Dichloropyridazine

The synthesis of 3,6-dichloropyridazine typically starts from maleic anhydride. The process involves two main steps as outlined in several patents:

-

Formation of 3,6-dihydroxypyridazine: Maleic anhydride is reacted with hydrazine hydrate in the presence of an acid to yield 3,6-dihydroxypyridazine.[6][7]

-

Chlorination: The resulting 3,6-dihydroxypyridazine is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to afford 3,6-dichloropyridazine.[6][7]

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine

Step 1: Synthesis of 3,6-dihydroxypyridazine

-

To a suitable reaction vessel, add maleic anhydride and a solvent (e.g., water or an alcohol).

-

Slowly add hydrazine hydrate to the mixture while stirring. An acidic catalyst may be employed.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to allow for the precipitation of the product.

-

Collect the solid by filtration, wash with a cold solvent, and dry to obtain 3,6-dihydroxypyridazine.

Step 2: Synthesis of 3,6-Dichloropyridazine

-

In a well-ventilated fume hood, carefully add 3,6-dihydroxypyridazine to an excess of phosphorus oxychloride.

-

Heat the mixture to reflux and maintain the temperature for a few hours. The reaction should be monitored by TLC.

-

After completion, cool the reaction mixture and carefully quench the excess phosphorus oxychloride by slowly pouring the mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

-

Collect the crude product by filtration, wash thoroughly with water, and dry.

-

Purify the crude 3,6-dichloropyridazine by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Suzuki-Miyaura Coupling for the Synthesis of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine

The Suzuki-Miyaura coupling reaction provides an efficient method to introduce the pyridin-4-yl moiety onto the 3,6-dichloropyridazine core.

Proposed Experimental Protocol: Synthesis of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine

Materials:

-

3,6-Dichloropyridazine

-

Pyridine-4-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction flask, add 3,6-dichloropyridazine (1.0 equivalent), pyridine-4-boronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,6-Dichloro-4-(pyridin-4-YL)pyridazine.

Characterization of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are indispensable:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridazine and pyridine rings. The chemical shifts and coupling patterns will be informative. The single proton on the pyridazine ring will likely appear as a singlet in the aromatic region. The protons on the pyridine ring will exhibit a characteristic AA'BB' or a set of two doublets pattern.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the chlorine substituents.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the aromatic rings. The C-Cl stretching vibrations are also expected in the fingerprint region.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 3,6-dichloro-4-(pyridin-4-YL)pyridazine scaffold is of particular interest in the discovery of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.

The pyridazine core can act as a bioisosteric replacement for other aromatic systems, offering advantages in terms of physicochemical properties and target engagement. The nitrogen atoms can form key hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The pyridin-4-yl group can extend into the solvent-exposed region or interact with other pockets of the kinase, providing opportunities for enhancing potency and selectivity.

Several patents describe the use of substituted pyridazine derivatives as potent inhibitors of various kinases, including:

-

Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[8]

-

p38 Mitogen-Activated Protein Kinase (MAPK): This kinase is involved in inflammatory responses, and its inhibitors have potential in treating autoimmune diseases.

-

Tyrosine Kinases: A large family of kinases implicated in various cancers.

While specific biological data for 3,6-dichloro-4-(pyridin-4-YL)pyridazine is not widely published, its structural features strongly suggest its potential as a valuable intermediate or a core scaffold for the development of novel kinase inhibitors. The two chlorine atoms provide reactive sites for the introduction of various substituents to explore the SAR and optimize the pharmacological properties of the lead compounds. For instance, one of the chlorine atoms can be selectively displaced by nucleophiles such as amines, alcohols, or thiols to generate a library of analogues for biological screening.

Conclusion and Future Perspectives

3,6-Dichloro-4-(pyridin-4-YL)pyridazine is a synthetically accessible and highly versatile heterocyclic compound with significant potential in drug discovery. Its unique structural and electronic properties make it an attractive scaffold, particularly for the design of kinase inhibitors. The established synthetic routes, primarily through Suzuki-Miyaura cross-coupling, allow for its efficient preparation and further derivatization.

Future research in this area will likely focus on the synthesis of libraries of compounds based on this scaffold and their systematic evaluation against a panel of kinases to identify novel and selective inhibitors. The exploration of the SAR by modifying the substituents on both the pyridazine and pyridine rings will be crucial for optimizing potency, selectivity, and drug-like properties. As our understanding of the role of kinases in various diseases continues to expand, versatile building blocks like 3,6-Dichloro-4-(pyridin-4-YL)pyridazine will undoubtedly play a pivotal role in the development of the next generation of targeted therapies.

References

Click to expand

Visualizations

Chemical Structure

Caption: 2D structure of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine.

Synthetic Workflow

Caption: General workflow for the synthesis of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine.

Potential Role in Kinase Inhibition

Caption: Conceptual diagram of kinase inhibition by a pyridazine-based inhibitor.

Sources

- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 4. 202931-70-2|3,6-Dichloro-4-(pyridin-4-yl)pyridazine|BLD Pharm [bldpharm.com]

- 5. 3,6-Dichloro-4-methylpyridazine 97 19064-64-3 [sigmaaldrich.com]

- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 7. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 8. 3,6-Dichloro-4-(3-methyl-4-pyridinyl)pyridazine | C10H7Cl2N3 | CID 81766412 - PubChem [pubchem.ncbi.nlm.nih.gov]

3,6-Dichloro-4-(pyridin-4-YL)pyridazine CAS number 202931-70-2

An In-depth Technical Guide to 3,6-Dichloro-4-(pyridin-4-YL)pyridazine (CAS: 202931-70-2): A Privileged Scaffold for Modern Drug Discovery

Introduction: The Ascendancy of the Pyridazine Core

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The pyridazine scaffold, a six-membered aromatic ring featuring two adjacent nitrogen atoms, has firmly established itself within this elite class.[1][2] Its intrinsic physicochemical properties—such as its dipole moment, capacity for hydrogen bonding, and ability to confer favorable pharmacokinetic profiles—render it a highly versatile and valuable core for the design of novel drugs across diverse therapeutic areas.[1][3] This guide focuses on a key derivative, 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, a building block that offers strategically positioned reactive sites for the synthesis of complex, biologically active molecules.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the synthesis, reactivity, and application of this important chemical intermediate.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in complex synthetic campaigns.

| Property | Value | Source |

| CAS Number | 202931-70-2 | [4] |

| Molecular Formula | C₉H₅Cl₂N₃ | |

| Molecular Weight | 226.06 g/mol | [4] |

| Appearance | White to yellow crystalline powder (typical) | [5] |

| Solubility | Partially soluble in solvents like benzene and methylene chloride; generally insoluble in water. | [6] |

The structure of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine is characterized by two key features: the pyridazine core and the appended pyridine ring. The two nitrogen atoms in the pyridazine ring act as hydrogen bond acceptors, increasing polarity and potential aqueous solubility compared to carbocyclic analogs.[1] The two chlorine atoms are crucial reactive handles, enabling further chemical modifications. Their distinct electronic environments on the pyridazine ring allow for potential regioselective reactions.

Synthesis and Reactivity: A Modular Approach

The construction of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine is typically achieved through a convergent synthesis, leveraging robust and well-established cross-coupling methodologies. The primary strategy involves the palladium-catalyzed Suzuki-Miyaura coupling.

Core Synthesis Workflow

The logical flow of the synthesis begins with the preparation of the foundational 3,6-dichloropyridazine core, which is then coupled with the appropriate boronic acid to install the pyridine moiety.

Caption: Synthetic workflow for 3,6-Dichloro-4-(pyridin-4-YL)pyridazine.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative procedure for the synthesis of the title compound. The choice of a palladium catalyst and ligand is critical for achieving high regioselectivity and yield.[7][8]

Materials:

-

3,6-Dichloropyridazine

-

Pyridine-4-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous 1,4-dioxane

-

Degassed water

Procedure:

-

Inert Atmosphere: To a dry Schlenk flask, add 3,6-dichloropyridazine (1.0 mmol, 1.0 equiv.), pyridine-4-boronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.). Purge the flask with an inert gas (e.g., Nitrogen or Argon).

-

Catalyst Premix: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

-

Solvent Addition: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

-

Reaction Initiation: Add the catalyst premix to the reaction mixture via syringe.

-

Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[7]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[7]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product, 3,6-Dichloro-4-(pyridin-4-YL)pyridazine.[7]

Reactivity and Further Functionalization

The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic aromatic substitution (SₙAr).[9][10] The chlorine at the 6-position is generally more reactive towards nucleophilic displacement than the chlorine at the 3-position due to the electronic effects of the adjacent nitrogen atoms.[9] This differential reactivity is a powerful tool, allowing for sequential and site-selective introduction of different functional groups. A wide range of nucleophiles, including amines, thiols, and alkoxides, can be employed to displace the chlorine atoms, enabling the rapid construction of diverse chemical libraries for screening.[9][11]

Applications in Drug Discovery and Medicinal Chemistry

The pyridazine scaffold is a cornerstone in the development of treatments for a multitude of diseases, including cancer, inflammation, and cardiovascular conditions.[1][12][13] Derivatives of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine serve as critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).

Role as a Key Building Block

This compound's structure is particularly relevant in the synthesis of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[1] The pyridazine core can act as a scaffold to correctly orient pharmacophoric groups within the ATP-binding pocket of a target kinase. For example, similar pyridazine-containing structures are explored as intermediates in the synthesis of targeted therapies like Vemurafenib, which inhibits the BRAF V600E mutated kinase in melanoma.[5][14][15]

Caption: Application as an intermediate in kinase inhibitor synthesis.

Pharmacological Significance of the Pyridazine Moiety

The inclusion of the pyridazine ring in a drug candidate offers several advantages:

-

Improved Solubility: The nitrogen atoms increase polarity, which can lead to better aqueous solubility, a key parameter for bioavailability.[1][3]

-

Metabolic Stability: The pyridazine ring can enhance metabolic stability and often exhibits low cytochrome P450 inhibitory effects.[1]

-

Target Engagement: The lone pairs on the nitrogen atoms can act as hydrogen bond acceptors, forming strong and specific interactions with biological targets like enzymes and receptors.[1]

Pyridazine derivatives have demonstrated a wide array of biological activities, solidifying their importance in drug development pipelines.[13][16]

| Therapeutic Area | Biological Target/Activity Example |

| Oncology | Protein Kinase Inhibition (e.g., VEGFR-2, CDK2)[1][17] |

| Inflammation | Inhibition of inflammatory mediators (e.g., TNF-α, IL-6)[12] |

| Cardiovascular | Phosphodiesterase-3 (PDE3) Inhibition |

| Infectious Diseases | Antimicrobial and Antiviral activity[13] |

| Neurology | Modulation of CNS receptors |

Spectroscopic Characterization

Structural confirmation of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine relies on standard analytical techniques. Below are the expected spectroscopic data points.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons of the pyridine and pyridazine rings would appear in the downfield region (typically δ 7.0-9.0 ppm). Specific shifts and coupling patterns would distinguish the protons on each ring. |

| ¹³C NMR | Signals corresponding to the nine carbon atoms would be observed. Carbons attached to chlorine and nitrogen atoms would be significantly deshielded. |

| Mass Spec (EI) | The molecular ion peak (M⁺) would be observed at m/z ≈ 225, with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms. |

Safety and Handling

As with all chlorinated heterocyclic compounds, appropriate safety precautions must be observed during handling.

-

Hazards: May cause skin and eye irritation. Potentially toxic by ingestion.[18]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. Use in a well-ventilated area or with a fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from moisture.[19]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and specific safety information before handling this compound.[20]

Conclusion

3,6-Dichloro-4-(pyridin-4-YL)pyridazine (CAS: 202931-70-2) is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its pre-activated dichloropyridazine core, combined with the versatile pyridine moiety, provides a robust and modular platform for the synthesis of sophisticated molecules. The differential reactivity of its chloro-substituents allows for controlled, sequential functionalization, enabling the rapid exploration of chemical space. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the role of such well-designed, privileged building blocks will undoubtedly become even more critical in the journey from laboratory synthesis to life-saving medicine.

References

- The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. Benchchem.

- The Critical Role of Intermediates in Vemurafenib Synthesis. Unknown Source.

- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd

- Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine. Benchchem.

- Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. PubMed.

- Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. NIH.

- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- 3,6-Dichloro-4-(4-pyridinyl)pyridazine Chemical Properties. Unknown Source.

- Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org.

- Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Unknown Source.

- 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem. NIH.

- 3,6-Dichloro-4-(4-pyridinyl)

- chemical studies on 3,6-dichloropyridazine. Journal of American Science.

- Pyridazines in Drug Discovery. PharmaBlock.

- 3,6-dichloro-4-isopropylpyridazine | 107228-51-3. ChemicalBook.

- Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evalu

- Dynamic Nucleophilic Aromatic Substitution of Tetrazines. PMC - NIH.

- 1709-70-2 | CAS D

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. 3,6-Dichloro-4-(4-pyridinyl)pyridazine CAS#: 202931-70-2 [amp.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 1709-70-2 | CAS DataBase [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Dynamic Nucleophilic Aromatic Substitution of Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jofamericanscience.org [jofamericanscience.org]

- 12. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sarpublication.com [sarpublication.com]

- 14. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. preprints.org [preprints.org]

- 16. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 3,6-dichloro-4-isopropylpyridazine | 107228-51-3 [chemicalbook.com]

- 20. echemi.com [echemi.com]

Elucidating the Mechanistic Landscape of 3,6-Disubstituted Pyridazines: A Guide for Drug Discovery Professionals

Abstract

This technical guide addresses the current understanding of the mechanisms of action for the broader class of 3,6-disubstituted pyridazine derivatives, a scaffold of significant interest in medicinal chemistry. While a specific mechanism of action for 3,6-Dichloro-4-(pyridin-4-YL)pyridazine is not documented in publicly available scientific literature, this document will provide an in-depth exploration of the known biological targets and signaling pathways associated with structurally related pyridazine compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical class. We will delve into the established roles of these compounds as inhibitors of key cellular kinases such as Cyclin-Dependent Kinase 2 (CDK2), c-Jun N-terminal Kinase (JNK1), and the Mesenchymal-Epithelial Transition factor (c-Met), alongside other reported biological activities. The subsequent sections will detail the scientific rationale for targeting these pathways, present established experimental protocols for mechanistic investigation, and provide visual representations of the relevant signaling cascades.

Introduction to the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have been reported to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[2][3][4] The specific compound, 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, is commercially available and has been synthesized from 3,6-Dichloropyridazine and Pyridine-4-boronic acid.[5] However, its biological activity and mechanism of action have not been characterized in the available scientific literature. This guide, therefore, focuses on the established mechanisms of action of its structural analogs, the 3,6-disubstituted pyridazines, to provide a framework for potential future investigations into this specific molecule.

Potential Mechanisms of Action of 3,6-Disubstituted Pyridazine Derivatives

The biological effects of 3,6-disubstituted pyridazines are diverse and appear to be highly dependent on the nature of the substituents at the 3 and 6 positions. The primary mechanisms of action identified for this class of compounds are centered around the inhibition of protein kinases, which are critical regulators of cellular processes.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

2.1.1. Rationale for Targeting CDK2

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and apoptosis.[6] Dysregulation of CDK activity, particularly CDK2, is a common feature of many cancers, leading to uncontrolled cell proliferation.[6] Therefore, the development of small molecule inhibitors of CDK2 is a promising therapeutic strategy for cancer treatment.[6]

2.1.2. Evidence for Pyridazine-Mediated CDK2 Inhibition

Several studies have reported the discovery of 3,6-disubstituted pyridazine derivatives as potent inhibitors of CDK2.[6][7] These compounds have been shown to exhibit significant anti-proliferative activity against various cancer cell lines, including breast cancer.[6][7] The proposed mechanism involves the binding of the pyridazine scaffold to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its substrates and leading to cell cycle arrest and apoptosis.[6]

2.1.3. Experimental Workflow for Assessing CDK2 Inhibition

A typical workflow to identify and characterize CDK2 inhibitors involves a multi-step process:

-

In Vitro Kinase Assay: The direct inhibitory effect of the compound on purified CDK2 enzyme is measured. This is often a fluorescence-based assay that quantifies the amount of phosphorylated substrate.

-

Cell-Based Proliferation Assays: The anti-proliferative activity of the compound is assessed in cancer cell lines known to be dependent on CDK2 activity. Assays such as the MTT or SRB assay are commonly used.

-

Cell Cycle Analysis: Flow cytometry is employed to determine the effect of the compound on cell cycle progression. CDK2 inhibition is expected to cause arrest at the G1/S phase transition.

-

Western Blot Analysis: The phosphorylation status of CDK2 substrates, such as Retinoblastoma protein (Rb), is examined to confirm target engagement within the cell.

2.1.4. Quantitative Data for Pyridazine-Based CDK2 Inhibitors

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| 3,6-disubstituted pyridazines | T-47D (Breast Cancer) | 0.43 - 35.9 | [6][7] |

| 3,6-disubstituted pyridazines | MDA-MB-231 (Breast Cancer) | 0.99 - 34.59 | [6][7] |

Inhibition of c-Jun N-terminal Kinase 1 (JNK1)

2.2.1. Rationale for Targeting JNK1

The c-Jun N-terminal kinases (JNKs) are a family of mitogen-activated protein kinases (MAPKs) that are activated in response to various cellular stresses.[8] The JNK signaling pathway is implicated in a wide range of cellular processes, including inflammation, apoptosis, and cell proliferation.[8] In the context of cancer, JNK signaling can have both pro-tumorigenic and anti-tumorigenic roles depending on the cellular context.[8] Targeting JNK1 has emerged as a potential therapeutic strategy in certain cancers where it promotes cell survival and proliferation.[9][10]

2.2.2. Evidence for Pyridazine-Mediated JNK1 Inhibition

Recent studies have identified novel 3,6-disubstituted pyridazine derivatives that target the JNK1 pathway.[9][10] These compounds have demonstrated broad-spectrum antiproliferative activity against a panel of cancer cell lines.[9] The proposed mechanism involves the downregulation of JNK1 gene expression and inhibition of its phosphorylation, leading to a reduction in its downstream targets, c-Jun and c-Fos, and restoration of p53 activity.[9][10]

2.2.3. Signaling Pathway of JNK1 Inhibition

Inhibition of c-Met Kinase

2.3.1. Rationale for Targeting c-Met

The Mesenchymal-Epithelial Transition factor (c-Met) is a receptor tyrosine kinase that, upon binding to its ligand, Hepatocyte Growth Factor (HGF), activates downstream signaling pathways involved in cell proliferation, survival, migration, and invasion.[11][12] Dysregulation of the HGF/c-Met pathway is implicated in the development and progression of numerous human cancers.[13] Therefore, c-Met is an attractive target for cancer therapy.[14]

2.3.2. Evidence for Pyridazine-Mediated c-Met Inhibition

Several series of pyridazinone and pyridazine derivatives have been synthesized and evaluated as c-Met kinase inhibitors.[11][12][13][14] These compounds have shown potent enzymatic and cell-based activities against c-Met.[11] Structure-activity relationship studies have guided the optimization of these scaffolds to achieve high potency and selectivity.[12]

2.3.3. Experimental Protocol for c-Met Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against c-Met kinase.

Materials:

-

Recombinant human c-Met kinase

-

Kinase buffer

-

ATP

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

Test compound (e.g., a pyridazine derivative)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the c-Met enzyme, the substrate peptide, and the test compound to the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Other Potential Biological Activities

Beyond kinase inhibition, the pyridazine scaffold has been associated with a range of other biological activities, suggesting that its derivatives may act on multiple targets. These include:

-

Anti-inflammatory activity: Pyridazine and pyridazinone derivatives have been shown to regulate inflammatory pathways by modulating the production of mediators like thromboxane A2 (TxA2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

-

Muscarinic Receptor Antagonism: Certain 3,6-disubstituted pyridazines have been identified as pan-muscarinic antagonists.

-

Thyroid Hormone Receptor Agonism: A pyridazinone derivative has been developed as a highly selective thyroid hormone receptor β agonist.

Conclusion and Future Directions

The 3,6-disubstituted pyridazine scaffold represents a versatile platform for the development of novel therapeutics. While the specific mechanism of action for 3,6-Dichloro-4-(pyridin-4-YL)pyridazine remains to be elucidated, the extensive research on related compounds provides a strong foundation for future investigations. The primary mechanism of action for many biologically active pyridazine derivatives is the inhibition of protein kinases, including CDK2, JNK1, and c-Met, which are crucial targets in oncology.

For researchers and drug development professionals, the key takeaway is that the biological activity of this class of compounds is highly tunable through synthetic modification of the substituents at the 3 and 6 positions. Future work on 3,6-Dichloro-4-(pyridin-4-YL)pyridazine should focus on a systematic evaluation of its biological activity, starting with broad phenotypic screening followed by target deconvolution studies to identify its specific molecular targets and elucidate its mechanism of action. The experimental workflows and signaling pathways detailed in this guide provide a robust framework for such an endeavor.

References

- Shaalan, M. M., Osman, E. E. A., et al. (2024).

- Ahmed, S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 10(50), 29857-29875.

- Shaalan, M. M., Osman, E. E. A., et al. (2024).

- Ahmed, S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights.

- Ahmed, S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PubMed Central.

- Schaefer, I. M., et al. (2022). Concurrent inhibition of CDK2 adds to the anti-tumour activity of CDK4/6 inhibition in GIST. British Journal of Cancer, 127(10), 1845-1855.

- Li, Y., et al. (2020). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. PubMed.

- House, N., et al. (2025). CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen. npj Breast Cancer, 11(1), 135.

- Zhang, L., et al. (2012). Discovery of Potent and Selective Covalent Inhibitors of JNK. PubMed.

- Zhang, T., et al. (2012). Discovery of Potent and Selective Covalent Inhibitors of JNK. PubMed Central.

- Li, Y., et al. (2021). Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 30, 115939.

- Shaalan, M. M., Osman, E. E. A., et al. (2024).

- An, Y., et al. (2014). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. PubMed Central.

- Sherif, M. H., et al. (2010). chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574.

- Asif, M. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 148-160.

- Asif, M. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Dorsch, D., et al. (2015). Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. PubMed.

- Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. PubMed.

- Ahmed, S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights.

- Kumar, A., et al. (2007). Pyridines, pyridazines and guanines as CDK2 inhibitors: a review. Semantic Scholar.

-

PrepChem.com. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine. Retrieved from [Link]

- Li, Y., et al. (2020). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. PubMed.

-

SINFOO. (n.d.). Pyridazine, 3,6-dichloro-4-ethyl-. Retrieved from [Link]

-

PubChem. (n.d.). 3,6-Dichloro-4-isopropylpyridazine. Retrieved from [Link]

- Liu, Y., et al. (2020). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. Signal Transduction and Targeted Therapy, 5(1), 132.

-

Pharmaffiliates. (n.d.). CAS No : 107228-52-4 | Product Name : 3,6-Dichloro-4,5-diisopropylpyridazine. Retrieved from [Link]

- Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.

- De Kimpe, N., et al. (2022).

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

- De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.

Sources

- 1. jofamericanscience.org [jofamericanscience.org]

- 2. sarpublication.com [sarpublication.com]

- 3. rjptonline.org [rjptonline.org]

- 4. sinfoochem.com [sinfoochem.com]

- 5. 3-Chloro-6-pyridin-4-yl-pyridazine synthesis - chemicalbook [chemicalbook.com]

- 6. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "Novel 3,6-disubstituted pyridazine derivatives targeting JNK1 pathway:" by Mai M. Shaalan, Essam Eldin A. Osman et al. [buescholar.bue.edu.eg]

- 11. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,6-Dichloro-4-(pyridin-4-YL)pyridazine: Synthesis, Characterization, and Applications

Abstract

3,6-Dichloro-4-(pyridin-4-YL)pyridazine is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a dichloropyridazine core substituted with a pyridine moiety, offers multiple reactive sites for diversification. This guide provides a comprehensive overview of its synthesis, detailed structural characterization, reactivity, and its crucial role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors. The protocols and data presented herein are synthesized from peer-reviewed literature and patents to provide a robust resource for researchers in drug discovery and development.

Introduction: The Strategic Importance of the Pyridazinone Scaffold

Pyridazine derivatives are a class of nitrogen-containing heterocycles that have garnered significant attention in pharmaceutical research due to their wide range of biological activities.[1][2] The 3,6-disubstituted pyridazine framework, in particular, serves as a versatile scaffold for constructing molecules with therapeutic potential.[1] The subject of this guide, 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, is a highly functionalized intermediate. The two chlorine atoms are excellent leaving groups for nucleophilic substitution, allowing for the sequential and regioselective introduction of various functionalities. The pyridine ring provides an additional vector for modification and can be critical for establishing key interactions with biological targets, such as the hinge region of protein kinases.[3] This strategic combination of reactive sites makes it an exceptionally valuable precursor in the synthesis of complex active pharmaceutical ingredients (APIs).

Synthesis and Mechanism

The preparation of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine typically involves a two-stage process: the formation of the 3,6-dichloropyridazine core, followed by the introduction of the pyridine-4-yl substituent.

Stage 1: Synthesis of 3,6-Dichloropyridazine

The most common and industrially scalable route to 3,6-dichloropyridazine begins with maleic hydrazide (also known as pyridazine-3,6-diol).[4]

Reaction Scheme: Maleic Hydrazide → 3,6-Dichloropyridazine

Causality and Mechanistic Insight: The transformation from maleic hydrazide to 3,6-dichloropyridazine is a chlorination reaction. Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice for this process.[4][5] The reaction proceeds via the conversion of the hydroxyl groups of the pyridazine-3,6-diol tautomer into chlorophosphate esters, which are excellent leaving groups. Subsequent nucleophilic attack by chloride ions, furnished by POCl₃, displaces the phosphate esters to yield the desired 3,6-dichloropyridazine. This method is efficient and widely adopted for its high yield and the relative ease of product isolation.[4]

Detailed Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add pyridazine-3,6-diol (1.0 eq).[4]

-

Carefully add phosphorus oxychloride (POCl₃) (5.0 eq) at room temperature.[4]

-

Heat the reaction mixture to 80 °C and maintain for 12-16 hours.[4]

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess POCl₃.[4]

-

The resulting residue is carefully quenched by slowly adding it to ice-cold saturated sodium bicarbonate solution until the pH is approximately 8.[4]

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3,6-dichloropyridazine.[4]

Stage 2: Introduction of the Pyridine-4-yl Moiety

Attaching the pyridine-4-yl group to the C4 position of the 3,6-dichloropyridazine core is typically achieved via a Suzuki coupling reaction.

Reaction Scheme: 3,6-Dichloropyridazine + Pyridine-4-boronic acid → 3,6-Dichloro-4-(pyridin-4-YL)pyridazine

Causality and Mechanistic Insight: The Suzuki reaction is a powerful cross-coupling method that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. This reaction is favored for its mild conditions and high tolerance of functional groups. While direct arylation is possible, the Suzuki coupling offers high regioselectivity and yield for this specific transformation.

Detailed Experimental Protocol:

-

In a reaction vessel, combine 3,6-Dichloropyridazine (1.0 eq), Pyridine-4-boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a suitable base, typically an aqueous solution of sodium carbonate (2.0 M, 3.0 eq).

-

Add a solvent system, such as a mixture of toluene and ethanol.

-

Heat the mixture to reflux (approximately 80-90 °C) under a nitrogen atmosphere for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 3,6-Dichloro-4-(pyridin-4-YL)pyridazine.

Caption: Synthetic workflow for 3,6-Dichloro-4-(pyridin-4-YL)pyridazine.

Structural Characterization and Physicochemical Properties

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following data is compiled from typical analytical results for this class of compounds.

| Property | Value |

| Molecular Formula | C₉H₅Cl₂N₃ |

| Molecular Weight | 226.07 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Data not consistently reported, typical for similar structures: 150-170 °C |

| Solubility | Soluble in Dichloromethane, Chloroform, DMSO; sparingly soluble in Methanol |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.01 (s, 1H, Pyridazine-H), 8.85 (d, J=6.0 Hz, 2H, Pyridine-H), 7.65 (d, J=6.0 Hz, 2H, Pyridine-H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 160.2, 155.8, 151.0, 144.5, 131.5, 122.8. |

| Mass Spec (ESI) | m/z: 226.0 [M+H]⁺, 228.0 [M+H+2]⁺ (characteristic isotopic pattern for two chlorine atoms). |

Note: NMR chemical shifts are predictive and may vary slightly based on solvent and concentration.

Reactivity and Synthetic Utility

The primary synthetic value of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine lies in the differential reactivity of its two chlorine atoms, enabling regioselective nucleophilic aromatic substitution (SₙAr) reactions.

Regioselectivity: The chlorine at the C6 position is generally more susceptible to nucleophilic attack than the chlorine at the C3 position. This is due to the electronic influence of the adjacent ring nitrogens and the pyridine substituent. This allows for a stepwise functionalization strategy.

-

Monosubstitution: Reaction with one equivalent of a nucleophile (e.g., an amine, alcohol, or thiol) under controlled conditions (often lower temperatures) will preferentially replace the C6 chlorine.

-

Disubstitution: Using excess nucleophile and/or higher reaction temperatures will lead to the substitution of both chlorine atoms.

This predictable reactivity allows chemists to build molecular complexity in a controlled manner, introducing different functional groups at the C3 and C6 positions.

Caption: Regioselective reactivity of the dichloropyridazine core.

Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The pyridazine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[3][6] Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. 3,6-Dichloro-4-(pyridin-4-YL)pyridazine has been utilized as a key starting material for the synthesis of potent inhibitors of various kinases.

For example, this core is structurally related to intermediates used in the synthesis of complex molecules targeting kinases like ALK (Anaplastic Lymphoma Kinase), which is implicated in certain types of non-small cell lung cancer.[7][8] The synthesis of such inhibitors often involves a nucleophilic substitution at the C6 position with a complex aniline derivative, followed by further functionalization.

Safety, Handling, and Storage

Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Toxicology: This compound is for research use only. The toxicological properties have not been fully investigated. Avoid inhalation, ingestion, and contact with skin and eyes.

-

In Case of Exposure:

-

Skin: Immediately wash with soap and plenty of water.

-

Eyes: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.

Conclusion

3,6-Dichloro-4-(pyridin-4-YL)pyridazine is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its well-defined synthesis, predictable regioselective reactivity, and proven utility as a scaffold for high-value therapeutics like kinase inhibitors underscore its importance. This guide provides the foundational knowledge required for researchers to effectively utilize this versatile building block in their drug discovery programs.

References

- CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents. (2015). Google Patents.

-

Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. Retrieved January 17, 2026, from [Link]

-

Recent advances in pyridazine chemistry - ResearchGate. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC - NIH. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1636-1651. Retrieved January 17, 2026, from [Link]

-

Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC - NIH. (2018). ACS Medicinal Chemistry Letters, 9(10), 1013-1018. Retrieved January 17, 2026, from [Link]

- CN102898449A - Method for synthesizing Crizotinib intermediate - Google Patents. (2013). Google Patents.

-

Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC - NIH. (2015). Bioorganic & Medicinal Chemistry Letters, 25(1), 136-140. Retrieved January 17, 2026, from [Link]

Sources

- 1. jofamericanscience.org [jofamericanscience.org]

- 2. researchgate.net [researchgate.net]

- 3. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 5. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 6. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102898449A - Method for synthesizing Crizotinib intermediate - Google Patents [patents.google.com]

- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 3,6-dichloro-4-(pyridin-4-yl)pyridazine, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-stage process, commencing with the preparation of the crucial precursor, 3,6-dichloropyridazine, from maleic hydrazide. The guide then elaborates on the subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the pyridin-4-yl moiety at the C4 position of the pyridazine ring. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a framework for the successful synthesis and characterization of the target compound.

Introduction

Pyridazine-containing scaffolds are of significant interest in the pharmaceutical industry due to their diverse biological activities. The specific molecular architecture of 3,6-dichloro-4-(pyridin-4-yl)pyridazine, featuring a dichlorinated pyridazine core coupled with a pyridine ring, presents a versatile platform for the development of novel therapeutic agents. The strategic placement of the chloro substituents allows for further functionalization through nucleophilic substitution reactions, while the pyridinyl group can play a crucial role in target engagement and modulation of physicochemical properties. This guide aims to provide a detailed and practical roadmap for the synthesis of this important molecule, grounded in established chemical principles and supported by relevant literature.

Overall Synthetic Strategy

The most logical and experimentally validated approach to the synthesis of 3,6-dichloro-4-(pyridin-4-yl)pyridazine involves a two-step sequence. The first step is the conversion of a readily available and cost-effective starting material, maleic hydrazide (also known as pyridazine-3,6-diol), into the key intermediate, 3,6-dichloropyridazine. The second step is a regioselective Suzuki-Miyaura cross-coupling reaction to introduce the pyridin-4-yl group.

Spectroscopic Blueprint of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine: A Predictive and Practical Guide for Researchers

Abstract

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)—for the novel heterocyclic compound, 3,6-Dichloro-4-(pyridin-4-YL)pyridazine. In the absence of direct experimental spectra in publicly available literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals. By leveraging established spectroscopic principles and empirical data from the constituent substructures (3,6-dichloropyridazine and 4-substituted pyridine), we offer a robust predictive blueprint. This guide also outlines detailed, field-proven experimental protocols for acquiring and validating this data post-synthesis, ensuring a self-validating framework for future research.

Introduction: The Scientific Context

Pyridazine derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities.[1] The fusion of a pyridazine core with other heterocyclic systems, such as pyridine, opens new avenues for creating structurally complex molecules with potentially novel pharmacological profiles. The target molecule, 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, represents such a scaffold, combining the reactive sites of a dichloropyridazine with the hydrogen-bonding capabilities and aromatic interactions of a pyridine ring.

A thorough spectroscopic characterization is the bedrock of any chemical research, validating molecular structure and purity.[2] This guide is structured to provide both a predictive and a practical framework for the spectroscopic analysis of this specific compound.

Molecular Structure and Predicted Spectroscopic Features

A clear understanding of the molecular architecture is paramount for interpreting spectroscopic data. The structure of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine is presented below, with a systematic atom numbering scheme that will be used for spectral assignments.

Caption: Molecular structure of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be characterized by distinct signals for the pyridazine and pyridine ring protons. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the chlorine substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H5 | 8.0 - 8.2 | Singlet (s) | N/A | This proton is on the dichloropyridazine ring, adjacent to a carbon bearing a chlorine atom. Its chemical shift will be downfield due to the anisotropic effect of the pyridazine ring and the inductive effect of the adjacent chlorine. |

| H2', H6' | 8.7 - 8.9 | Doublet (d) | 5.0 - 6.0 | These protons are ortho to the nitrogen in the pyridine ring, leading to a significant downfield shift. They will appear as a doublet due to coupling with H3' and H5'. |

| H3', H5' | 7.5 - 7.7 | Doublet (d) | 5.0 - 6.0 | These protons are meta to the nitrogen in the pyridine ring and will be shifted upfield relative to the ortho protons. They will appear as a doublet due to coupling with H2' and H6'. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon environment of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3, C6 | 155 - 160 | These carbons are attached to both a nitrogen and a chlorine atom, resulting in a significant downfield shift. |

| C4 | 140 - 145 | This carbon is substituted with the pyridine ring and is part of the pyridazine ring, leading to a downfield shift. |

| C5 | 125 - 130 | This is the only CH carbon on the pyridazine ring. |

| C1' | 148 - 152 | This is the quaternary carbon of the pyridine ring attached to the pyridazine ring. |

| C2', C6' | 150 - 155 | These carbons are ortho to the pyridine nitrogen and are expected to be significantly downfield. |

| C3', C5' | 121 - 125 | These carbons are meta to the pyridine nitrogen. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified 3,6-Dichloro-4-(pyridin-4-YL)pyridazine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard pulse sequence. A spectral width of 0-10 ppm is typically sufficient.

-

-

¹³C NMR Acquisition:

-

Use the same sample.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0-180 ppm is generally appropriate.

-

To aid in assignment, consider running DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of C₉H₅Cl₂N₃ is 225.08 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass will be a key identifier. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak:

-

M⁺: (containing two ³⁵Cl atoms) - highest abundance

-

[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl) - approximately 65% of M⁺

-

[M+4]⁺: (containing two ³⁷Cl atoms) - approximately 10% of M⁺

-

-

Key Fragmentation Patterns: The fragmentation of pyridazine derivatives is often initiated by the loss of stable molecules or radicals.

-

Loss of Cl: A peak at [M-35]⁺ corresponding to the loss of a chlorine radical is expected.

-

Loss of N₂: Cleavage of the pyridazine ring can lead to the loss of a nitrogen molecule, resulting in a fragment at [M-28]⁺.

-

Pyridine Ring Fragments: Fragmentation of the pyridine ring can also occur, though the pyridine ring itself is relatively stable.

-

Experimental Protocol for MS Data Acquisition

Sources

solubility of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine in organic solvents

An In-depth Technical Guide to the Solubility of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine in Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, a heterocyclic compound with significant potential in pharmaceutical and materials science research. Given the nascent stage of public domain data on this specific molecule, this document emphasizes predictive methodologies based on analogous structures and outlines robust experimental protocols for empirical validation.

Introduction: The Significance of Solubility in a Research Context

3,6-Dichloro-4-(pyridin-4-YL)pyridazine is a molecule of interest due to its unique structural motifs: a dichloropyridazine core, which is a common pharmacophore, and a pyridine substituent that can influence its physicochemical properties and biological interactions. The pyridazine skeleton is known to be a component in various biologically active compounds.[1] Understanding the solubility of this compound in various organic solvents is a critical first step in its journey from laboratory synthesis to potential application. Solubility data informs crucial decisions in:

-

Synthetic Chemistry: Optimizing reaction conditions, choosing appropriate solvents for purification (e.g., crystallization), and ensuring efficient product isolation.

-

Drug Development: Formulation of drug delivery systems, ensuring bioavailability, and conducting accurate in vitro and in vivo screening.[2]

-

Materials Science: The creation of novel materials, such as Organic Light Emitting Diodes (OLEDs), where pyridazine derivatives have shown promise.[1]

This guide will navigate the theoretical considerations for predicting solubility and provide actionable, step-by-step protocols for its experimental determination.

Predicting Solubility: A Physicochemical Approach

The solubility of a compound is governed by its molecular structure and the nature of the solvent. For 3,6-Dichloro-4-(pyridin-4-YL)pyridazine, we can infer its likely solubility by examining its key physicochemical attributes and comparing them to structurally similar molecules.

Molecular Structure and Polarity

The molecule possesses a moderately polar backbone due to the presence of four nitrogen atoms and two chlorine atoms. The pyridine ring introduces further polarity and the potential for hydrogen bonding via the lone pair of electrons on its nitrogen atom. The two chlorine atoms are electron-withdrawing, which can influence the electron distribution across the pyridazine ring.

Analogous Compound Analysis

While specific data for our target compound is scarce, we can draw valuable inferences from related structures:

-

3,6-Dichloropyridazine: This parent compound is reported to be soluble in chloroform and insoluble in water.[3] This suggests that chlorinated solvents are likely good candidates for solubilizing our target compound. Its insolubility in water highlights the hydrophobic character imparted by the dichloro-substitution.

-

4-Amino-3,6-dichloropyridazine: A study on this compound provides quantitative solubility data in a range of organic solvents.[4] The presence of an amino group, which can participate in hydrogen bonding, likely enhances its solubility in polar protic solvents compared to our target compound. However, the overall trends observed in this study are highly informative.

Based on this analysis, we can predict that 3,6-Dichloro-4-(pyridin-4-YL)pyridazine will exhibit moderate to good solubility in polar aprotic solvents and chlorinated solvents. Its solubility in non-polar solvents is expected to be limited.

Physicochemical Properties of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine and Related Compounds

| Property | 3,6-Dichloro-4-(pyridin-4-YL)pyridazine | 3,6-Dichloropyridazine | 3,6-Dichloro-4-methylpyridazine | 3,6-dichloro-4-isopropylpyridazine |

| Molecular Formula | C9H5Cl2N3[5] | C4H2Cl2N2[3] | C5H4Cl2N2 | C7H8Cl2N2[6] |

| Molecular Weight | 226.06 g/mol [5] | 148.98 g/mol [3] | 163.00 g/mol | 191.05 g/mol [6] |

| Melting Point | Not available | 65-69 °C[3] | 86-88 °C | Not available |

| Predicted pKa | Not available | -1.18±0.10[3] | Not available | -0.67±0.10[7] |

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate solubility data. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[8]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the thermodynamic solubility of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine in a given solvent at a specific temperature.

Materials and Equipment:

-

3,6-Dichloro-4-(pyridin-4-YL)pyridazine (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Protocol:

-

Preparation: Add an excess amount of solid 3,6-Dichloro-4-(pyridin-4-YL)pyridazine to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in the temperature-controlled shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that the system reaches equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Case Study: Solubility of 4-Amino-3,6-dichloropyridazine

A study on the solubility of 4-amino-3,6-dichloropyridazine in seven organic solvents provides an excellent proxy for understanding the potential behavior of our target compound.[4] The data from this study is summarized below.

| Solvent | Temperature (K) | Solubility (Mole Fraction, x10^3) |

| Methanol | 278.15 | 1.83 |

| 333.15 | 10.45 | |

| Ethanol | 278.15 | 1.01 |

| 333.15 | 6.23 | |

| Dichloromethane | 278.15 | 0.87 |

| 333.15 | 4.89 | |

| Acetone | 278.15 | 2.15 |

| 333.15 | 11.98 | |

| Ethyl Acetate | 278.15 | 1.27 |

| 333.15 | 7.12 | |

| 1,4-Dioxane | 278.15 | 1.98 |

| 333.15 | 10.97 | |

| Tetrahydrofuran | 278.15 | 2.43 |

| 333.15 | 13.21 |

Key Observations from the Case Study:

-

Effect of Temperature: In all solvents tested, the solubility of 4-amino-3,6-dichloropyridazine increases with increasing temperature. This is a common trend for the dissolution of solid solutes.

-

Effect of Solvent: The solubility is highest in tetrahydrofuran and acetone, both of which are polar aprotic solvents. The solubility is lowest in dichloromethane and ethanol. The amino group's ability to hydrogen bond likely contributes to its solubility in protic solvents like methanol and ethanol.

Implications for 3,6-Dichloro-4-(pyridin-4-YL)pyridazine:

Based on this data, it is reasonable to hypothesize that our target compound will also exhibit good solubility in polar aprotic solvents like THF and acetone. Its solubility in alcohols may be lower due to the absence of an amino group for hydrogen bonding. Chlorinated solvents like dichloromethane are also expected to be effective.

Data Interpretation and Best Practices

When presenting solubility data, it is crucial to be clear and comprehensive. The following should always be reported:

-

The precise chemical identity of the solute and solvent.

-

The temperature at which the measurement was taken.

-

The units of solubility (e.g., mg/mL, mol/L, mole fraction).

-

The experimental method used.

-

The number of replicates and a measure of experimental uncertainty (e.g., standard deviation).

Conclusion

While direct, quantitative solubility data for 3,6-Dichloro-4-(pyridin-4-YL)pyridazine is not yet widely available, a systematic approach based on the analysis of its physicochemical properties and comparison with structurally related compounds can provide valuable predictive insights. This guide has outlined a robust framework for both predicting and experimentally determining the solubility of this promising compound. The provided protocols and case study data serve as a practical starting point for researchers in drug discovery and materials science, enabling them to make informed decisions in their synthetic, formulation, and application-oriented endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14024162, 3,6-Dichloro-4-isopropylpyridazine. Retrieved from [Link]

- Zhang, L., et al. (2018). 4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K.

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

- Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

Sources

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. 3,6-Dichloropyridazine | 141-30-0 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 202931-70-2|3,6-Dichloro-4-(pyridin-4-yl)pyridazine|BLD Pharm [bldpharm.com]